Zofenopril calcium
Vue d'ensemble
Description
Zofenopril calcium is an organic calcium salt that is the hemicalcium salt of zofenopril . It is an angiotensin-converting enzyme (ACE) inhibitor . It is employed as both a cardioprotective and anti-hypertensive agent . It is indicated in the treatment of hypertension .
Synthesis Analysis
According to a patent, Zofenopril calcium has multiple synthetic routes. It is generally synthesized by two main side chains, (cis)-4-thiophenyl-proline (Pro) and (S)-3-benzoyl sulfenyl-2 Methylpropionic acid .Molecular Structure Analysis
The molecular formula of Zofenopril calcium is C44H44CaN2O8S4 . The molecular weight is 897.2 g/mol . The structure of Zofenopril calcium includes a sulfhydryl group, which gives it some peculiar properties such as higher lipophilicity and tissue penetration, lower bradykinin-dependent effect, higher affinity for, and more persistent binding to, tissue ACE, significant antioxidant effect .Chemical Reactions Analysis
Zofenopril calcium, as an ACE inhibitor, suppresses the plasma renin-angiotensin-aldosterone system, leading to reduced vasopressor activity and aldosterone secretion . It has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic .Physical And Chemical Properties Analysis
The physical and chemical properties of Zofenopril calcium include its molecular formula C44H44CaN2O8S4 and molecular weight 897.2 g/mol . It is an organic calcium salt that is the hemicalcium salt of zofenopril .Applications De Recherche Scientifique
Cardiovascular System Research
Summary of the Application
Zofenopril calcium has been used in research related to the cardiovascular system, particularly in the context of hypertension and heart disease .
Methods of Application
In one study, the effect of Zofenopril on the cardiovascular system of spontaneously hypertensive rats was investigated . The rats were treated with Zofenopril and the ACE2 inhibitor MLN-4760, and various parameters such as visceral fat to body weight ratio, left ventricle ejection fraction, and diastolic function were measured .
Results or Outcomes
The study found that Zofenopril reduced MLN-increased visceral fat to body weight ratio and improved cardiac function regardless of ACE2 inhibition . It also increased thoracic aorta vasorelaxation capacity and the participation of H2S and NO in the maintenance of endothelial function independently from ACE2 inhibition .
Cardioprotective Agent
Summary of the Application
Zofenopril calcium has been studied as a cardioprotective agent .
Methods of Application
In the SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, the efficacy and safety of Zofenopril were evaluated in numerous clinical settings .
Results or Outcomes
The program found that Zofenopril has a positive impact on clinical outcomes in patients with different conditions of myocardial ischemia . It was found to reduce mortality and morbidity in infarcted patients to a greater extent than other ACE inhibitors .
Anti-hypertensive Agent
Summary of the Application
Zofenopril calcium is used as an anti-hypertensive agent .
Methods of Application
Zofenopril has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic .
Results or Outcomes
Zofenopril has been found to be effective in reducing blood pressure levels, thereby reducing cardiovascular events . It has been shown to be as effective as other antihypertensive drugs such as atenolol and enalapril .
ACE Inhibition
Summary of the Application
Zofenopril calcium is used in research related to ACE (Angiotensin-Converting Enzyme) inhibition .
Methods of Application
Zofenopril is an orally active ACE inhibitor . It works by relaxing blood vessels, helping to lower blood pressure .
Results or Outcomes
Zofenopril has been found to be effective in ACE inhibition, which contributes to its anti-hypertensive and cardioprotective effects .
Diabetes Treatment
Summary of the Application
Zofenopril calcium has been used in research related to the treatment of type 2 diabetes mellitus .
Methods of Application
The use of ACE inhibitors, including Zofenopril, is recommended for managing type 2 diabetes mellitus . The specific methods of application or experimental procedures would depend on the individual patient’s condition and the specific research study.
Results or Outcomes
ACE inhibitors like Zofenopril have been found to be beneficial in managing arterial hypertension, which is a common comorbidity in patients with type 2 diabetes mellitus . The specific results or outcomes would depend on the individual patient’s response to the treatment and the specific research study.
Kidney Disease Treatment
Summary of the Application
Zofenopril calcium has been used in research related to the treatment of kidney diseases .
Methods of Application
In a study involving hypertensive patients with kidney impairment, Zofenopril was administered for 12 weeks . The specific methods of application or experimental procedures would depend on the individual patient’s condition and the specific research study.
Results or Outcomes
Zofenopril showed a similar blood pressure-lowering effect irrespective of the stage of the disease, with larger effects in combination with a thiazide diuretic, particularly in patients with slightly or moderately impaired kidney function .
Orientations Futures
Zofenopril calcium has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic . The positive impact of zofenopril on clinical outcomes has been extensively documented by the SMILE program, including several clinical trials in patients with different conditions of myocardial ischemia treated with zofenopril . The results of the SMILE program, demonstrating the benefits of zofenopril vs. placebo and other ACEIs, emphasize the importance of a differentiated approach to patients with ischemic heart disease, based on a careful choice of the adopted agent, in order to improve the overall impact of pharmacological treatment on clinical outcomes .
Propriétés
IUPAC Name |
calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUKKYYVFVMST-LETVYOFWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44CaN2O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048625 | |
Record name | Zofenopril calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zofenopril calcium | |
CAS RN |
81938-43-4 | |
Record name | Zofenopril calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081938434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zofenopril calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOFENOPRIL CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZQ329PU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.